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Compound of Interest

Compound Name: AGI-14100

Cat. No.: B15137018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AGI-14100 is a potent and selective small-molecule inhibitor of mutant isocitrate

dehydrogenase 1 (IDH1). Developed as a targeted therapy for cancers harboring specific IDH1

mutations, its selectivity is a critical determinant of its therapeutic window and potential off-

target effects. This guide provides a comparative analysis of AGI-14100's cross-reactivity with

other metabolic enzymes, presenting available experimental data and methodologies to inform

preclinical and clinical research.

On-Target and Off-Target Activity of AGI-14100
AGI-14100 was designed to selectively inhibit the neomorphic activity of mutant IDH1

enzymes, which catalyze the reduction of α-ketoglutarate (α-KG) to the oncometabolite 2-

hydroxyglutarate (2-HG). While highly potent against its intended target, preclinical studies

revealed a significant off-target liability related to the induction of cytochrome P450 3A4

(CYP3A4), a key enzyme in drug metabolism.

Comparative Selectivity Profile
While a comprehensive public selectivity panel of AGI-14100 against a broad range of

metabolic enzymes is not readily available, data from its development program and studies on

closely related compounds, such as its predecessor AGI-5198 and its successor ivosidenib

(AG-120), provide insights into its selectivity profile. AGI-14100 demonstrates high potency

against mutant IDH1 (R132H) expressing cell lines, with IC50 values in the low nanomolar
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range.[1] The selectivity for mutant IDH1 over wild-type (WT) IDH1 and other related enzymes

like IDH2 is a key feature of this class of inhibitors.

Target Enzyme
AGI-14100 (Cell-based
IC50)

Notes

Mutant IDH1 (R132H) ~0.74 - 1.75 nM[1]
High potency against the

primary oncogenic target.

Wild-Type IDH1

Not explicitly reported for AGI-

14100. Predecessor AGI-5198

had an IC50 > 100 µM.[2][3]

Expected to have significantly

lower potency compared to

mutant IDH1, indicating high

selectivity.

Wild-Type IDH2

Not explicitly reported for AGI-

14100. Predecessor AGI-5198

had an IC50 > 100 µM.[2]

Expected to be inactive

against IDH2 isoforms.

CYP3A4 Induction Potential Inducer

Mediated through activation of

the human pregnane X

receptor (hPXR).[4][5]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of AGI-14100 and a typical

experimental workflow for assessing its cross-reactivity.
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Targeted inhibition of mutant IDH1 by AGI-14100.
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Experimental workflow for assessing cross-reactivity.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are

representative protocols and may require optimization based on specific laboratory conditions

and reagents.

Mutant IDH1 (R132H) Biochemical Inhibition Assay

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15137018?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the in vitro potency of AGI-14100 in inhibiting the enzymatic activity of

recombinant mutant IDH1.

Methodology:

Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The

substrates are α-ketoglutarate (α-KG) and NADPH.

Assay Principle: The assay measures the consumption of NADPH, which is oxidized to

NADP+ during the conversion of α-KG to 2-HG by the mutant IDH1 enzyme. The decrease in

NADPH is monitored by measuring the decrease in fluorescence or absorbance at 340 nm.

[6][7]

Procedure:

A solution of mutant IDH1 (R132H) enzyme is pre-incubated with varying concentrations of

AGI-14100 in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM

MgCl2, 0.05% BSA, pH 7.5).

The enzymatic reaction is initiated by the addition of a mixture of α-KG and NADPH.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30 minutes at 25°C).

The rate of NADPH consumption is measured kinetically using a microplate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell-Based 2-Hydroxyglutarate (2-HG) Inhibition Assay
Objective: To determine the potency of AGI-14100 in inhibiting the production of the

oncometabolite 2-HG in cells expressing mutant IDH1.

Methodology:

Cell Lines: Human cancer cell lines endogenously expressing or engineered to overexpress

mutant IDH1 (e.g., U87-MG glioblastoma cells with IDH1 R132H).[1]
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Assay Principle: The assay quantifies the level of intracellular or secreted 2-HG in the

presence of the inhibitor.

Procedure:

Mutant IDH1-expressing cells are seeded in multi-well plates and allowed to adhere.

Cells are treated with a serial dilution of AGI-14100 for a specified duration (e.g., 48-72

hours).

Following treatment, cell lysates or conditioned media are collected.

The concentration of 2-HG is determined using a specific and sensitive analytical method,

such as liquid chromatography-mass spectrometry (LC-MS).

IC50 values are determined by plotting the percentage of 2-HG inhibition against the log

concentration of AGI-14100 and fitting the data to a dose-response curve.

Human Pregnane X Receptor (hPXR) Activation Assay
Objective: To assess the potential of AGI-14100 to activate the human pregnane X receptor

(hPXR), a key regulator of drug-metabolizing enzymes.

Methodology:

Assay System: A cell-based reporter gene assay is commonly used. This typically involves a

human liver cell line (e.g., HepG2) stably transfected with a plasmid containing the hPXR

gene and a reporter gene (e.g., luciferase) under the control of a CYP3A4 promoter.

Assay Principle: Activation of hPXR by a compound leads to the transcriptional activation of

the reporter gene, resulting in a measurable signal (e.g., luminescence).

Procedure:

The engineered cells are plated and treated with various concentrations of AGI-14100. A

known hPXR activator, such as rifampicin, is used as a positive control.
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After an incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene

activity is measured.

The fold activation relative to a vehicle control is calculated. Significant activation indicates

that the compound is a potential inducer of CYP enzymes.

Cytochrome P450 (CYP) 3A4 Induction Assay
Objective: To confirm the potential of AGI-14100 to induce the expression and activity of the

CYP3A4 enzyme in a more physiologically relevant system.

Methodology:

Test System: Cryopreserved or fresh primary human hepatocytes are considered the gold

standard.

Assay Principle: The assay measures the increase in CYP3A4 mRNA expression and/or

enzymatic activity following treatment with the test compound.

Procedure:

Human hepatocytes are cultured and treated with AGI-14100 at multiple concentrations

for a period of 48-72 hours. A known inducer (e.g., rifampicin) serves as a positive control.

mRNA Analysis: Total RNA is isolated from the treated cells, and the relative expression of

CYP3A4 mRNA is quantified using quantitative real-time PCR (qRT-PCR).

Enzymatic Activity Analysis: Following treatment, the cells are incubated with a specific

CYP3A4 probe substrate (e.g., midazolam or testosterone). The formation of the

corresponding metabolite is measured by LC-MS.

The fold induction of mRNA or activity compared to the vehicle control is calculated to

determine the induction potential of AGI-14100.

Conclusion
AGI-14100 is a highly potent and selective inhibitor of mutant IDH1, a critical therapeutic target

in several cancers. While demonstrating excellent on-target activity, its development highlighted
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a significant off-target effect as a potential inducer of CYP3A4 via hPXR activation. This cross-

reactivity profile underscores the importance of comprehensive selectivity and safety screening

in drug development. The experimental protocols detailed in this guide provide a framework for

researchers to assess the on-target and off-target activities of similar metabolic enzyme

inhibitors, facilitating the development of safer and more effective targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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